molecular formula C19H23NO B12563747 Pyrrolidine, 3-[(phenylmethoxy)methyl]-1-(phenylmethyl)-, (R)- CAS No. 192214-04-3

Pyrrolidine, 3-[(phenylmethoxy)methyl]-1-(phenylmethyl)-, (R)-

Cat. No.: B12563747
CAS No.: 192214-04-3
M. Wt: 281.4 g/mol
InChI Key: ZVSKKSBPQCZVOZ-LJQANCHMSA-N
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Description

Pyrrolidine, 3-[(phenylmethoxy)methyl]-1-(phenylmethyl)-, ®- is a chiral compound featuring a pyrrolidine ring substituted with phenylmethoxy and phenylmethyl groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a versatile scaffold in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate precursors under controlled conditions, followed by functionalization of the pyrrolidine ring .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of catalysts and specific solvents to facilitate the reactions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Pyrrolidine, 3-[(phenylmethoxy)methyl]-1-(phenylmethyl)-, ®- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Pyrrolidine, 3-[(phenylmethoxy)methyl]-1-(phenylmethyl)-, ®- has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme interactions and protein binding.

    Medicine: It has potential therapeutic applications due to its biological activity.

    Industry: It is used in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of Pyrrolidine, 3-[(phenylmethoxy)methyl]-1-(phenylmethyl)-, ®- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrrolidine, 3-[(phenylmethoxy)methyl]-1-(phenylmethyl)-, ®- is unique due to its specific substitution pattern, which imparts distinct stereochemistry and biological activity. This makes it a valuable scaffold for drug discovery and other applications .

Properties

CAS No.

192214-04-3

Molecular Formula

C19H23NO

Molecular Weight

281.4 g/mol

IUPAC Name

(3R)-1-benzyl-3-(phenylmethoxymethyl)pyrrolidine

InChI

InChI=1S/C19H23NO/c1-3-7-17(8-4-1)13-20-12-11-19(14-20)16-21-15-18-9-5-2-6-10-18/h1-10,19H,11-16H2/t19-/m1/s1

InChI Key

ZVSKKSBPQCZVOZ-LJQANCHMSA-N

Isomeric SMILES

C1CN(C[C@@H]1COCC2=CC=CC=C2)CC3=CC=CC=C3

Canonical SMILES

C1CN(CC1COCC2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

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